molecular formula C15H16FN3O2 B2998082 N-(1-cyano-1,2-dimethylpropyl)-2-(4-cyano-3-fluorophenoxy)acetamide CAS No. 1355826-49-1

N-(1-cyano-1,2-dimethylpropyl)-2-(4-cyano-3-fluorophenoxy)acetamide

Cat. No. B2998082
M. Wt: 289.31
InChI Key: BDZPFTMQSVEKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1,2-dimethylpropyl)-2-(4-cyano-3-fluorophenoxy)acetamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis (CF) and other diseases. CFTRinh-172 was first identified in a high-throughput screening assay as a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. Since then, CFTRinh-172 has been shown to have a variety of other biological effects, including anti-inflammatory and anti-tumor activities.

Mechanism Of Action

N-(1-cyano-1,2-dimethylpropyl)-2-(4-cyano-3-fluorophenoxy)acetamide inhibits CFTR function by binding to a specific site on the protein, known as the “inhibitory site.” This site is located within the transmembrane domain of the protein, and is thought to be involved in regulating the opening and closing of the chloride channel. By binding to this site, N-(1-cyano-1,2-dimethylpropyl)-2-(4-cyano-3-fluorophenoxy)acetamide prevents the channel from opening, thereby reducing chloride secretion and increasing mucus viscosity.

Biochemical And Physiological Effects

N-(1-cyano-1,2-dimethylpropyl)-2-(4-cyano-3-fluorophenoxy)acetamide has a variety of biochemical and physiological effects, including inhibition of CFTR function, anti-inflammatory activity, and anti-tumor activity. Inhibition of CFTR function leads to reduced chloride secretion and increased mucus viscosity, which can contribute to the pathogenesis of CF. Anti-inflammatory activity is thought to be mediated by inhibition of NF-κB signaling, a key pathway involved in inflammation. Anti-tumor activity is thought to be mediated by inhibition of the Wnt/β-catenin signaling pathway, which is involved in cancer cell proliferation and survival.

Advantages And Limitations For Lab Experiments

N-(1-cyano-1,2-dimethylpropyl)-2-(4-cyano-3-fluorophenoxy)acetamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of CFTR function, and has been extensively validated in preclinical studies. It is also relatively easy to synthesize and has a long shelf life. However, N-(1-cyano-1,2-dimethylpropyl)-2-(4-cyano-3-fluorophenoxy)acetamide also has some limitations. It is a small molecule inhibitor, which can limit its effectiveness in vivo due to poor bioavailability and rapid clearance. It also has potential off-target effects, which can complicate interpretation of experimental results.

Future Directions

There are several future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-(4-cyano-3-fluorophenoxy)acetamide. One area of interest is the development of more potent and selective inhibitors of CFTR function, which could have greater therapeutic potential for CF and other diseases. Another area of interest is the investigation of the anti-inflammatory and anti-tumor activities of N-(1-cyano-1,2-dimethylpropyl)-2-(4-cyano-3-fluorophenoxy)acetamide, and the development of new therapies based on these activities. Finally, there is a need for more comprehensive studies of the pharmacokinetics and pharmacodynamics of N-(1-cyano-1,2-dimethylpropyl)-2-(4-cyano-3-fluorophenoxy)acetamide, to better understand its effectiveness and potential side effects in vivo.

Synthesis Methods

N-(1-cyano-1,2-dimethylpropyl)-2-(4-cyano-3-fluorophenoxy)acetamide can be synthesized using a variety of methods, including the reaction of 4-cyano-3-fluorophenol with 2-(bromomethyl)-2-methylpropanenitrile, followed by reaction with ethyl acetate and sodium hydroxide to form the final product. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-(4-cyano-3-fluorophenoxy)acetamide has been extensively studied for its potential therapeutic applications in the treatment of CF and other diseases. CF is a genetic disease that affects the lungs, pancreas, and other organs, leading to chronic infections, inflammation, and ultimately, respiratory failure. CFTR is a chloride channel that plays a critical role in maintaining proper hydration of the airway surface liquid in the lungs. Mutations in the CFTR gene lead to reduced or absent CFTR function, resulting in the thick, sticky mucus characteristic of CF.
N-(1-cyano-1,2-dimethylpropyl)-2-(4-cyano-3-fluorophenoxy)acetamide has been shown to be a potent inhibitor of CFTR function, and has been used extensively in preclinical studies to investigate the role of CFTR in disease pathogenesis and to test potential therapies. N-(1-cyano-1,2-dimethylpropyl)-2-(4-cyano-3-fluorophenoxy)acetamide has also been shown to have anti-inflammatory and anti-tumor activities, and has been studied in models of inflammatory bowel disease and cancer.

properties

IUPAC Name

2-(4-cyano-3-fluorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c1-10(2)15(3,9-18)19-14(20)8-21-12-5-4-11(7-17)13(16)6-12/h4-6,10H,8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZPFTMQSVEKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC1=CC(=C(C=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-(4-cyano-3-fluorophenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.